molecular formula C4HF7O B14745766 2,2,3,4,4,4-Hexafluorobutanoyl fluoride

2,2,3,4,4,4-Hexafluorobutanoyl fluoride

Katalognummer: B14745766
Molekulargewicht: 198.04 g/mol
InChI-Schlüssel: JBSOSYNGEZYABQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,4,4,4-Hexafluorobutanoyl fluoride is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride typically involves the fluorination of butanoyl fluoride derivatives. One common method is the reaction of butanoyl fluoride with elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,4,4,4-Hexafluorobutanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Produces substituted fluorinated compounds.

    Hydrolysis: Yields hexafluorobutyric acid and hydrogen fluoride.

    Reduction: Forms hexafluorobutanol.

Wissenschaftliche Forschungsanwendungen

2,2,3,4,4,4-Hexafluorobutanoyl fluoride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride involves its high electronegativity and ability to form strong bonds with other atoms. This compound can interact with various molecular targets, including enzymes and receptors, by forming stable covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • Perfluorobutanesulfonyl fluoride
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutanoyl fluoride is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable products further enhances its versatility in scientific research and industrial processes .

Eigenschaften

Molekularformel

C4HF7O

Molekulargewicht

198.04 g/mol

IUPAC-Name

2,2,3,4,4,4-hexafluorobutanoyl fluoride

InChI

InChI=1S/C4HF7O/c5-1(4(9,10)11)3(7,8)2(6)12/h1H

InChI-Schlüssel

JBSOSYNGEZYABQ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)F)(F)F)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.